molecular formula C9H16O2 B1583773 delta-Nonalactone CAS No. 3301-94-8

delta-Nonalactone

Cat. No. B1583773
CAS RN: 3301-94-8
M. Wt: 156.22 g/mol
InChI Key: PXRBWNLUQYZAAX-UHFFFAOYSA-N
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Description

Delta-Nonalactone (DNL) is a naturally occurring compound found in fruits, vegetables, and spices. It is an unsaturated lactone, a type of cyclic ester, and is a colorless liquid with a sweet, fruity odor. DNL is used in the food and beverage industry as a flavor enhancer and as a preservative. It has also been studied for its potential medicinal applications.

Scientific Research Applications

Sensory Ion Channel Modulation

Delta-Nonalactone has been studied for its effects on sensory ion channels, particularly TRPV1 and TRPA1. These channels are responsible for the sensations of pungency and heat in the oral cavity. Research indicates that delta-Nonalactone can activate TRPA1 channels, which suggests it may modulate food pungency by acting on these receptors .

Mosquito Repellency and Larvicidal Effects

In the field of entomology, delta-Nonalactone has shown potential as a natural repellent against mosquitoes of medical significance. Studies have demonstrated its repellency against larvae and adults, and it has also exhibited larvicidal effects, making it a candidate for integrated pest management strategies .

Flavor and Fragrance Agent

Delta-Nonalactone is widely used as a flavor and fragrance agent due to its coconut-like odor and creamy flavor profile. It’s commonly found in food products, perfumes, and other consumer goods to enhance sensory experiences .

Microbial Biosynthesis

The compound plays a role in microbial biosynthesis processes. It’s involved in the biosynthesis of fatty acids, formation of hydroxy fatty acids, and lactonization. Understanding its role in these processes can lead to advancements in biotechnology and bioengineering .

Food Flavor Enhancement

Delta-Nonalactone’s ability to modulate sensory channels can be utilized to enhance food flavors. By understanding its interactions with other compounds, it can be used to develop new spice mix recipes that alter the perception of pungency and heat in foods .

properties

IUPAC Name

6-butyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-3-5-8-6-4-7-9(10)11-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRBWNLUQYZAAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863149
Record name 2H-Pyran-2-one, 6-butyltetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with a coconut-like odour
Record name Hydroxynonanoic acid delta-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/451/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name Hydroxynonanoic acid delta-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/451/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.994-0.999
Record name Hydroxynonanoic acid delta-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/451/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

delta-Nonalactone

CAS RN

3301-94-8
Record name δ-Nonalactone
Source CAS Common Chemistry
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Record name delta-Nonalactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003301948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyran-2-one, 6-butyltetrahydro-
Source EPA Chemicals under the TSCA
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Record name 2H-Pyran-2-one, 6-butyltetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-butyltetrahydro-2H-pyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.977
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .DELTA.-NONALACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMB99B4WCF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 6-Butyltetrahydro-2H-pyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031514
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes delta-Nonalactone significant in the flavor profile of alcoholic beverages like whiskey?

A: Delta-Nonalactone is a potent aroma compound identified in American Bourbon whiskey []. Its presence contributes significantly to the overall sensory experience of the beverage. In a study using Aroma Extract Dilution Analysis (AEDA), delta-Nonalactone exhibited a high flavor dilution (FD) factor of 2048, indicating its strong odor potency []. This means it can be perceived even at very low concentrations. While (E)-beta-damascenone had the highest FD factor (4096), delta-Nonalactone, along with other compounds like (3S,4S)-cis-whiskylactone and gamma-decalactone, contribute to the complex vanilla-like, fruity, and smoky notes characteristic of this type of whiskey [].

Q2: Beyond whiskey, are there other food and beverage products where delta-Nonalactone plays a crucial role in flavor?

A: Yes, delta-Nonalactone is known to be a significant flavor component in various food products. Research has identified it as one of the characteristic flavor compounds present in both regular yogurt and purple sweet potato yogurt []. The study highlighted its role alongside other compounds like acetic acid, acetaldehyde, and diacetyl in shaping the overall flavor profile of these yogurts [].

Q3: The research mentions that 13 aroma compounds, including delta-Nonalactone, were newly identified in the whiskey. What does this signify in terms of food science research?

A: The identification of these previously unreported aroma compounds, including delta-Nonalactone, in American Bourbon whiskey represents a significant advancement in understanding the complex flavor profile of this beverage []. This discovery paves the way for further research into the role of these compounds in contributing to the unique sensory characteristics of whiskey and potentially other related products. This kind of research is essential for developing techniques to control and enhance flavor profiles in food and beverage production.

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